molecular formula C11H12N2O B576084 (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine CAS No. 165735-97-7

(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine

Cat. No.: B576084
CAS No.: 165735-97-7
M. Wt: 188.23
InChI Key: VCAYHDQQJIEHNH-UHFFFAOYSA-N
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Description

(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 1,3-oxazole ring substituted with a methyl group at position 4 and a phenyl group at position 2, with an amine group attached to the 5-methyl position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-2-oxazoline with formaldehyde and a primary amine under acidic conditions to form the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylamines or amines.

Scientific Research Applications

(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with a similar structure but without the methyl and phenyl substitutions.

    Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.

    Thiazole: A similar heterocyclic compound with a sulfur atom instead of oxygen.

Uniqueness

(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAYHDQQJIEHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652774
Record name 1-(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165735-97-7
Record name 1-(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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